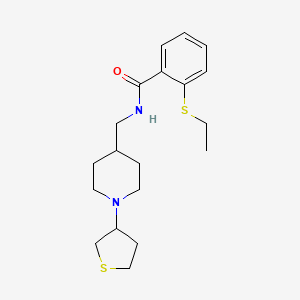

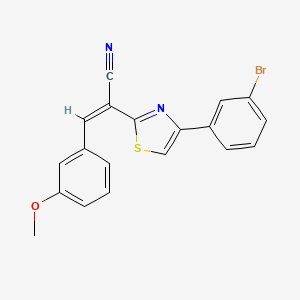

![molecular formula C21H20ClN3O2 B2810101 4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-07-1](/img/structure/B2810101.png)

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

Research on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has demonstrated their potential for electronic applications due to strong photoluminescence, good solubility, and photochemical stability, making them suitable for use in organic electronics and optoelectronics (Beyerlein & Tieke, 2000).

Heterocyclic Chemistry

In heterocyclic synthesis, compounds with structural similarities to the mentioned compound have been explored for the synthesis of pyridine, thiene, and pyrimidine derivatives, showcasing the versatility of these structures in creating a wide array of heterocyclic compounds with potential biological activities (Elneairy, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, has been analyzed, revealing insights into the structural characteristics that could inform the design of new compounds with desired physical and chemical properties (Shah, Jotani, & Jasinski, 2010).

Electronic Applications

The development of new photoluminescent conjugated polymers incorporating DPP units underscores their potential utility in electronic applications, given their strong photoluminescence and enhanced stability (Zhang & Tieke, 2008).

Novel Synthetic Pathways

Research into the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones and their derivatives highlights innovative synthetic routes to produce materials with potential application in pigmentation and electronic devices, further demonstrating the chemical versatility and application potential of compounds within this class (Fujii et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR . These kinases play crucial roles in cellular signaling, regulating various cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It competes with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins . This inhibition disrupts the signaling pathways regulated by these kinases .

Biochemical Pathways

The Src family tyrosine kinases are involved in multiple biochemical pathways. By inhibiting these kinases, the compound can affect various downstream effects. For instance, the inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation .

Result of Action

The inhibition of Src family tyrosine kinases by this compound can lead to various molecular and cellular effects. For example, it can reduce cell proliferation and migration, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .

Action Environment

Environmental factors such as temperature and light can influence the action, efficacy, and stability of the compound. For instance, it is recommended to store the compound at -20°C to maintain its stability . Furthermore, the compound’s solubility and therefore its bioavailability and efficacy could be affected by the pH and composition of the biological environment.

properties

IUPAC Name |

4-(2-chlorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c22-16-11-5-4-10-15(16)19-18-17(23-21(27)24-19)13-25(20(18)26)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,19H,6,9,12-13H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZSFAPBLUKMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

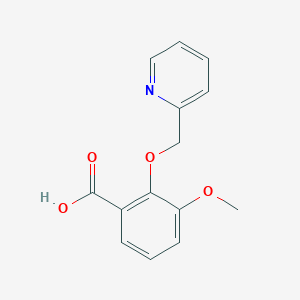

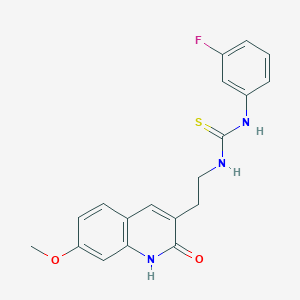

![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)

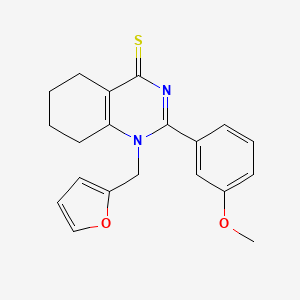

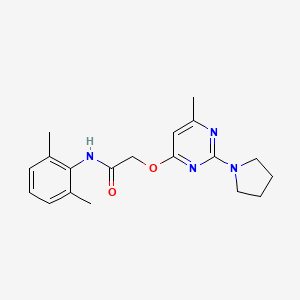

![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

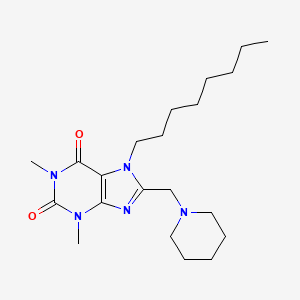

![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)

![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)